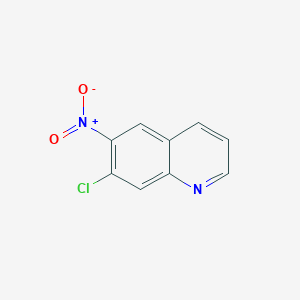

7-Chloro-6-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJPESBDOWOQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284964 | |

| Record name | 7-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-31-2 | |

| Record name | 58416-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-chloro-6-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of both a chloro and a nitro group on the quinoline (B57606) ring system offers multiple reaction sites for further chemical modification, making it a valuable starting material for the development of novel therapeutic agents. This guide focuses on a robust and accessible synthetic pathway, proceeding via the nitration of 7-chloroquinoline (B30040).

Core Synthesis Pathway: Nitration of 7-Chloroquinoline

The principal pathway for the synthesis of this compound involves the electrophilic nitration of 7-chloroquinoline. In this reaction, a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, attacks the electron-rich benzene (B151609) ring of the quinoline nucleus. The chloro substituent at the 7-position and the nitrogen atom in the quinoline ring influence the regioselectivity of the reaction, directing the nitro group primarily to the 6-position.

Experimental Protocol

The following protocol is a standard procedure for the nitration of aromatic compounds, adapted for the synthesis of this compound.

Materials:

-

7-Chloroquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-chloroquinoline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the 7-chloroquinoline with constant stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 7-Chloroquinoline | 1.0 eq |

| Concentrated Nitric Acid | 1.2 eq |

| Concentrated Sulfuric Acid | 5.0 eq (total) |

| Reaction Conditions | |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| Typical Yield | 75-85% |

| Appearance | Yellow crystalline solid |

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound from 7-chloroquinoline.

Caption: Synthesis of this compound via nitration.

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline (B57606) family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The presence of both a chloro and a nitro group on the quinoline ring of this particular compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and as a subject for further biological investigation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| CAS Number | 58416-31-2 | [3] |

| Melting Point | 155-156 °C | [4] |

| Boiling Point (Predicted) | 368.6 ± 22.0 °C | [4] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.68 ± 0.17 | [4] |

| LogP (Predicted) | 2.7964 | [3] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Stuart Scientific SMP2 apparatus)[5]

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

Continue heating at a slower rate (1-2 °C per minute) as the melting point is approached.

-

The temperature at which the last solid crystal melts is the end of the melting range.

-

Record the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).[6]

Synthesis of this compound (Plausible Route)

While a specific, detailed protocol for the synthesis of this compound is not explicitly available, a plausible synthetic route can be adapted from general methods for quinoline synthesis, such as the Gould-Jacobs reaction.[7]

Reaction Scheme: A potential synthesis could involve the nitration of a 3-chloroaniline (B41212) derivative followed by cyclization.

Caption: Plausible synthetic pathway for this compound.

General Procedure:

-

Condensation: 3-Chloro-4-nitroaniline is reacted with diethyl (ethoxymethylene)malonate, typically by heating the mixture, to form an intermediate enamine.

-

Cyclization: The enamine intermediate is cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

-

Saponification: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to the corresponding carboxylic acid.

-

Decarboxylation: The carboxylic acid is then decarboxylated by heating in an acidic medium to yield 7-chloro-6-nitro-4-hydroxyquinoline.

-

Chlorination: The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product, this compound.

Biological Activity and Potential Applications

Derivatives of 7-chloroquinoline (B30040) are known to possess significant biological activities, particularly as anticancer and antimalarial agents.[1][2] While specific studies on this compound are limited, its structural similarity to other active compounds suggests it may be a valuable scaffold for drug discovery.

Anticancer Activity of 7-Chloroquinoline Derivatives

The anticancer effects of 7-chloroquinoline derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate autophagy in cancer cells.[8]

General Mechanisms of Anticancer Action:

Caption: General mechanisms of anticancer action for 7-chloroquinoline derivatives.

Experimental Workflow for Anticancer Activity Screening

A typical workflow to evaluate the anticancer potential of a compound like this compound involves a series of in vitro assays.

Caption: General workflow for in vitro anticancer activity screening.

Protocol for Cell Viability (MTT) Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Expected Spectral Features

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring system. The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoline ring, the C-Cl stretch, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).[9]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its physicochemical properties, combined with the known biological activities of the 7-chloroquinoline scaffold, make it a promising candidate for further investigation as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. The information and protocols provided in this technical guide offer a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 58416-31-2 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-6-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural motif, featuring a quinoline (B57606) core substituted with both a chloro and a nitro group, renders it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its role as a building block in the development of novel therapeutic agents. While direct biological data on the title compound is limited, the extensive research into its derivatives, particularly in the realm of oncology, underscores the importance of this chemical entity.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to yellow powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58416-31-2 | |

| Molecular Formula | C₉H₅ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 208.60 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| Purity | ≥97.0% (by ¹H NMR) | --INVALID-LINK-- |

| Melting Point | 155-156 °C | |

| Boiling Point (Predicted) | 368.6 ± 22.0 °C | |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 7-chloroquinoline (B30040). The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 7-Chloroquinoline

Materials:

-

7-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Note: The nitration of substituted quinolines can yield a mixture of isomers. The 6-nitro and 8-nitro isomers are common products, and their ratio can be influenced by the reaction conditions. Careful purification is necessary to isolate the desired 6-nitro isomer.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | 8.9 - 9.1 | dd | J ≈ 4.2, 1.8 Hz |

| H-3 | 7.6 - 7.8 | dd | J ≈ 8.4, 4.2 Hz |

| H-4 | 8.2 - 8.4 | d | J ≈ 8.4 Hz |

| H-5 | 8.5 - 8.7 | s | |

| H-8 | 8.0 - 8.2 | s |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Experimental data should be obtained for confirmation.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~152 |

| C-3 | ~123 |

| C-4 | ~137 |

| C-4a | ~149 |

| C-5 | ~128 |

| C-6 | ~145 |

| C-7 | ~135 |

| C-8 | ~125 |

| C-8a | ~148 |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Experimental data should be obtained for confirmation.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~850-750 | C-Cl stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 208/210 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 178 | [M - NO]⁺ |

| 162 | [M - NO₂]⁺ |

| 127 | [M - NO₂ - Cl]⁺ |

Applications in Drug Development

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] this compound serves as a key intermediate in the synthesis of these derivatives, particularly in the development of anticancer agents.

Role as a Synthetic Intermediate

The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized. The chlorine atom at the 7-position can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various substituents. This dual reactivity makes this compound a valuable building block for creating diverse chemical libraries for drug screening.

Caption: Derivatization of this compound.

Anticancer Potential of Derivatives

Numerous studies have demonstrated the potent anticancer activity of 7-chloroquinoline derivatives. These compounds have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Kinases: Many 7-chloroquinoline derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

While direct studies on this compound are limited, its role as a precursor to these active compounds is well-established. For example, derivatives of 7-chloroquinoline have shown cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[2]

Signaling Pathways

Currently, there is no direct evidence in the available literature implicating this compound itself in the modulation of specific signaling pathways. However, based on the known mechanisms of action of its derivatives, it is plausible that compounds synthesized from this intermediate could interact with key cancer-related pathways such as:

-

EGFR Signaling Pathway: The epidermal growth factor receptor is a common target for quinoline-based kinase inhibitors.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival and is frequently dysregulated in cancer.

-

Apoptotic Pathways: Derivatives may influence the intrinsic or extrinsic pathways of apoptosis by modulating the expression of proteins like Bcl-2 and caspases.

Caption: Potential biological effects of derivatives.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel anticancer agents. Its chemical structure allows for facile diversification, providing access to a wide range of 7-substituted-6-aminoquinoline derivatives. While the direct biological profile of this compound remains to be fully elucidated, the significant therapeutic potential of its derivatives solidifies its importance for researchers and professionals in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of novel compounds derived from this versatile scaffold is warranted.

References

Spectroscopic Analysis of 7-Chloro-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Chloro-6-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the predicted spectroscopic characteristics based on established principles and comparative data from closely related analogs, such as 6-nitroquinoline (B147349), 7-nitroquinoline (B188568), and 7-chloroquinoline. The experimental protocols provided are standardized methodologies applicable to the analysis of this and similar aromatic heterocyclic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Light yellow to yellow solid | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom. Based on data for 7-nitroquinoline and other substituted quinolines, the predicted chemical shifts are summarized in Table 2.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | d | 4.0 - 5.0 |

| H-3 | 7.7 - 7.9 | dd | J=8.0-9.0, 4.0-5.0 |

| H-4 | 8.5 - 8.7 | d | 8.0 - 9.0 |

| H-5 | 8.8 - 9.0 | s | - |

| H-8 | 8.3 - 8.5 | s | - |

Note: Predictions are based on analogous compounds like 7-nitroquinoline.[3]

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts, based on data for 6-nitroquinoline and 7-chloroquinoline, are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 130 - 132 |

| C-8 | 129 - 131 |

| C-8a | 148 - 150 |

Note: Predictions are based on analogous compounds like 6-nitroquinoline and 7-chloroquinoline.[4][5]

A general experimental protocol for acquiring NMR spectra of quinoline (B57606) derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm, centered around 7-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 200-250 ppm, centered around 110-130 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 to 1024, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

The expected characteristic absorption bands for this compound are summarized in Table 4.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | C=C stretch | Aromatic |

| 1550 - 1475 | Asymmetric N-O stretch | Nitro group |

| 1360 - 1290 | Symmetric N-O stretch | Nitro group |

| 850 - 750 | C-Cl stretch | Chloro group |

Note: Predictions are based on characteristic vibrational frequencies for nitroarenes and chloroarenes.[6][7]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Ion |

| 208/210 | [M]⁺˙ (Molecular ion) |

| 178/180 | [M - NO]⁺˙ |

| 162/164 | [M - NO₂]⁺˙ |

| 127 | [M - NO₂ - Cl]⁺ |

Note: Fragmentation predictions are based on the known fragmentation patterns of nitroaromatic and chlorinated compounds.[8][9]

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions of the quinoline ring system. The presence of the nitro and chloro substituents will influence the position of the absorption maxima (λₘₐₓ).

| Predicted λₘₐₓ (nm) | Electronic Transition |

| 220 - 250 | π → π |

| 300 - 350 | π → π |

Note: Predictions are based on UV-Vis spectra of related nitroquinoline derivatives.[10][11]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Record the absorbance spectra of the sample solutions from 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Visualizations of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum [chemicalbook.com]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-NITROQUINOLINE(613-50-3) 13C NMR [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 7-chloro-6-nitroquinoline. This key chemical intermediate is of significant interest in medicinal chemistry and drug development. This document details its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a generalized experimental protocol for its synthesis and characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz |

| H-5 | 8.6 - 8.8 | s | - |

| H-8 | 8.1 - 8.3 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 129 - 131 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 135 - 137 |

| C-8 | 120 - 122 |

| C-8a | 148 - 150 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1590 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the synthesis and characterization of quinoline (B57606) derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 7-chloroquinoline (B30040).

Materials:

-

7-Chloroquinoline

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., dichloromethane) and acquire the spectrum in a solution cell.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or the solvent for background correction.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles relevant data from closely related structures, details established synthetic protocols for similar compounds, and explores the potential biological activities based on the known pharmacology of 7-chloroquinoline (B30040) and nitroquinoline derivatives.

Physicochemical Properties and Structural Analogues

This compound is a quinoline (B57606) derivative with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1] Key computational data for this molecule is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| Topological Polar Surface Area (TPSA) | 56.03 Ų |

| logP | 2.7964 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Table 1: Computed physicochemical properties of this compound.[1]

Crystallographic Data of a Structural Analogue

In the absence of a determined crystal structure for this compound, we present the crystallographic data for a related compound, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, to provide insight into the potential solid-state conformation of a substituted 7-chloroquinoline scaffold.[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9893(3) |

| b (Å) | 9.5324(3) |

| c (Å) | 10.1917(4) |

| α (°) | 95.1780(10) |

| β (°) | 96.5320(1) |

| γ (°) | 116.3930(10) |

| Volume (ų) | 767.42(5) |

| Z | 2 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 2: Crystallographic data for (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one.[2]

Experimental Protocols: Synthesis of Substituted Quinolines

The synthesis of this compound would likely involve a multi-step process, drawing upon established methods for the nitration and chlorination of quinoline or quinazoline (B50416) precursors. The following protocols are based on the synthesis of structurally similar compounds.

General Synthesis Workflow

Caption: General synthetic workflow for substituted quinazolines.

Protocol 1: Synthesis of a Dichloro-Nitro-Quinazoline Intermediate

This protocol describes the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) from 2-amino-4-chlorobenzoic acid, which serves as a relevant example of the required chemical transformations.[3]

Step 1: Condensation

-

Reagents: 2-amino-4-chlorobenzoic acid, formamide (B127407).

-

Procedure: A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated at reflux at 160 °C.

-

Outcome: This step yields 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration

-

Reagents: 7-chloroquinazolin-4(3H)-one, nitric acid, sulfuric acid.

-

Procedure: The intermediate from step 1 is subjected to nitration using a mixture of nitric and sulfuric acids.

-

Outcome: This reaction produces 7-chloro-6-nitroquinazolin-4(3H)-one.

Step 3: Chlorination

-

Reagents: 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, dimethylformamide (DMF).

-

Procedure: The nitro-intermediate is heated with thionyl chloride in the presence of a catalytic amount of DMF at 100 °C.

-

Outcome: The final product, 4,7-dichloro-6-nitroquinazoline, is obtained.

Protocol 2: Nucleophilic Aromatic Substitution for Amination

This protocol details the conversion of a 4-chloroquinoline (B167314) to a 4-aminoquinoline, a common subsequent reaction for this class of compounds.[4]

Reaction Setup:

-

In a sealed pressure vessel, 4-chloro-2-ethyl-6-nitroquinoline (B1431829) (1.0 eq) is added.

-

A 7N solution of ammonia (B1221849) in ethanol (B145695) (10-20 eq) is then added.

Reaction Conditions:

-

The vessel is sealed and heated to 120-150 °C with vigorous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (B109758) (DCM) and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Potential Biological Activity and Signaling Pathways

Derivatives of 7-chloroquinoline and nitroquinoline have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[5][6] The presence of both a chloro and a nitro group on the quinoline scaffold suggests that this compound could exhibit similar properties.

Putative Anticancer Mechanism of Action

Nitroquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[6] A generalized potential signaling pathway for apoptosis induction is depicted below.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, and projected solubility and stability profiles of 7-Chloro-6-nitroquinoline. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies and expected behaviors based on its chemical structure as a substituted quinoline (B57606) and nitroaromatic compound. Detailed experimental protocols are provided to enable researchers to generate robust data for their specific applications.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential behavior in various experimental and physiological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | ChemScene[1] |

| Molecular Weight | 208.60 g/mol | ChemScene[1] |

| Melting Point | 155-156 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 368.6 ± 22.0 °C | ChemicalBook[2] |

| pKa (Predicted) | 1.68 ± 0.17 | ChemicalBook[2] |

| LogP (Predicted) | 2.7964 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Storage Temperature | 2-8°C or 4°C | ChemicalBook[2], ChemScene[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As a quinoline derivative, its solubility is expected to be pH-dependent.[3] The presence of a chloro and a nitro group, both of which are electron-withdrawing, and the overall aromatic structure suggest that it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents.

Experimental Protocol for Solubility Determination

A standard method to determine the equilibrium solubility of this compound in various solvents involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile, polyethylene (B3416737) glycol 400 (PEG400))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method

Methodology:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC-UV method or other suitable analytical technique.

Data Presentation for Solubility

The results of the solubility studies should be presented in a clear and organized manner, as shown in the template Table 2.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 5.0) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| PEG400 | 25 |

Visualization of Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. As a nitroaromatic compound, it may be susceptible to degradation under certain conditions, such as exposure to light (photostability) and high temperatures (thermal stability).[4] The presence of a chloro group on the quinoline ring can also influence its chemical reactivity.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should include forced degradation studies and long-term stability testing under defined conditions.

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.

Methodology:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature).[4]

-

Photostability: Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines, using a dark control for comparison.[5]

Samples should be analyzed at various time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

Methodology:

-

Store aliquots of the compound (solid and in solution) under controlled long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Data Presentation for Stability

The results from stability studies should be tabulated to show the percentage of the parent compound remaining over time under different conditions.

Table 3: Hypothetical Stability Data for this compound (Solid State)

| Storage Condition | Time (Months) | Assay (% of Initial) | Appearance |

| 5°C ± 3°C | 0 | 100 | White to off-white powder |

| 3 | |||

| 6 | |||

| 12 | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 100 | White to off-white powder |

| 1 | |||

| 3 | |||

| 6 |

Visualization of Stability Testing Workflow

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a suitable and widely available technique for this purpose, given the aromatic and UV-absorbing nature of the quinoline ring.[6]

Proposed HPLC-UV Method

A starting point for developing a validated HPLC-UV method for this compound is outlined in Table 4. This method is based on common practices for similar compounds and would require optimization and validation for this specific analyte.

Table 4: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (likely in the 254-320 nm range) |

| Injection Volume | 10 µL |

| Standard Solutions | Prepare a stock solution in a suitable organic solvent (e.g., Acetonitrile or Methanol) and serially dilute with the mobile phase to create a calibration curve. |

Conclusion

References

The Nitro Group in 7-Chloro-6-nitroquinoline: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The reactivity of this molecule is largely dictated by the interplay between the electron-withdrawing nitro group and the chloro substituent on the quinoline (B57606) scaffold. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, focusing on its role in directing chemical transformations and its susceptibility to reduction. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

The presence of the nitro group at the C-6 position significantly influences the chemical properties of the quinoline ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. However, the most prominent and synthetically useful reaction involving the nitro group in this compound is its reduction to the corresponding 6-amino-7-chloroquinoline. This transformation is a critical step in the synthesis of numerous bioactive molecules.

Primary Reactivity: Reduction of the Nitro Group

The conversion of the nitro group in this compound to an amino group is a fundamental transformation that opens up a vast chemical space for further derivatization. Several methods have been successfully employed for this reduction, offering a range of conditions to suit different substrate sensitivities and laboratory capabilities. The most common and effective methods include reduction with metals in acidic media and reduction using metal salts.

Data Presentation: Comparison of Reduction Methods

| Reduction Method | Reagents | Typical Reaction Conditions | Typical Yield (%) | Notes |

| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Room temperature to gentle heating | High | A widely used, reliable method. |

| Metal Reduction | Iron powder (Fe), Acetic Acid, Ethanol, Water | Reflux | High | An economical and effective method.[1] |

| Metal Reduction with Salt | Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water | Reflux | High | A neutral condition alternative to acidic reduction.[1] |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C), Ammonium formate | Reflux | High | Offers mild reaction conditions. |

| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄), Ethanol, Water | Reflux | Moderate to High | A useful alternative, particularly for sensitive substrates.[2] |

Experimental Protocols

This method is a classic and highly effective way to reduce aromatic nitro groups.[3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate (B1210297)

-

2M Potassium hydroxide (B78521) (KOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser (optional, depending on reaction time and temperature)

-

Stirring apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and dissolve tin salts.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-amino-7-chloroquinoline.

-

The product can be further purified by column chromatography or recrystallization if necessary.

This method utilizes inexpensive and readily available reagents.[1][4]

Materials:

-

This compound

-

Iron powder (Fe), reduced

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring and heating apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask, add reduced iron powder (5-10 equivalents).

-

Heat the resulting suspension to reflux with vigorous stirring. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

-

Partition the filtrate with a 2M aqueous KOH or NaOH solution to neutralize the acetic acid.

-

Separate the organic layer and extract the basic aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 6-amino-7-chloroquinoline.

-

Purify the product as needed by column chromatography or recrystallization.

Secondary Reactivity: Influence on Nucleophilic Aromatic Substitution

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the quinoline ring. Although the primary reactivity of the nitro group itself is reduction, its presence facilitates the substitution of other leaving groups on the ring, most notably the chloro group at the C-7 position. The electron-withdrawing effect of the nitro group stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction.

While direct nucleophilic substitution of the nitro group is less common, it is a known reaction pathway for highly activated aromatic systems. In the context of this compound, the chlorine atom at the C-7 position is ortho to the activating nitro group, making it the more likely site for nucleophilic attack.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Primary reactivity of the nitro group.

Caption: Influence on nucleophilic aromatic substitution.

Conclusion

The reactivity of the nitro group in this compound is predominantly characterized by its facile reduction to an amino group, a key transformation for the synthesis of diverse bioactive compounds. This guide has provided detailed experimental protocols for common and effective reduction methods, including the use of tin(II) chloride and iron powder. Furthermore, the activating influence of the nitro group on nucleophilic aromatic substitution at the C-7 position has been highlighted. A thorough understanding of these reactivity patterns is crucial for the strategic design and successful execution of synthetic routes involving this important chemical intermediate. This document serves as a foundational resource for scientists and researchers in the field of medicinal chemistry and drug development, enabling the efficient utilization of this compound in their synthetic endeavors.

References

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7-Chloro-6-nitroquinoline. As a member of the quinoline (B57606) family, this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to understanding the molecular characteristics that govern the bioactivity and reactivity of such compounds.[1][2][3]

Core Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[1][3] DFT provides a favorable balance between computational accuracy and efficiency, making it the workhorse for these types of investigations.[1][3] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), to achieve reliable predictions of molecular properties.[2][4][5][6]

Key calculated properties include:

-

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.[1]

-

Vibrational Frequencies: Simulation of infrared (IR) and Raman spectra to aid in the characterization of the molecule.[1][5]

-

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) to understand chemical reactivity and intermolecular interactions.[1][7]

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge delocalization and hyperconjugative interactions within the molecule.[2][3]

Experimental and Computational Protocols

A typical computational workflow for analyzing this compound is outlined below. These calculations are generally performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[8]

Step 1: Molecular Structure Optimization The initial step involves building the 3D structure of this compound and performing a geometry optimization. This process finds the lowest energy conformation of the molecule.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Tight convergence criteria are used for both energy and atomic forces to ensure a true energy minimum is found.

Step 2: Vibrational Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data due to the harmonic approximation and basis set limitations.[2]

Step 3: Electronic Property Analysis Using the optimized geometry, various electronic properties are calculated.

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are determined. The energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7]

-

NBO Analysis: This analysis provides insights into the charge distribution on individual atoms and the stabilizing interactions between filled and vacant orbitals.[2][3]

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are illustrative for this compound, as specific literature data is not available. They are based on typical results for similar chloro-nitro-substituted quinoline derivatives.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C7-Cl | 1.745 | |

| C6-N(nitro) | 1.478 | |

| N(nitro)-O1 | 1.225 | |

| N(nitro)-O2 | 1.225 | |

| C5-C6 | 1.380 | |

| C6-C7 | 1.395 | |

| C7-C8 | 1.385 | |

| C8-C8a | 1.410 | |

| Bond Angles (°) | ||

| C5-C6-N(nitro) | 121.5 | |

| C8-C7-Cl | 119.8 | |

| O1-N(nitro)-O2 | 125.0 | |

| Dihedral Angles (°) | ||

| C5-C6-N(nitro)-O1 | 179.8 | |

| C8-C7-C6-N(nitro) | 0.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative, Major Modes)

| Mode Description | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3075 | ~3080 |

| C=C stretching (quinoline ring) | 1610 | ~1615 |

| NO₂ asymmetric stretching | 1530 | ~1535 |

| NO₂ symmetric stretching | 1345 | ~1350 |

| C-N stretching | 1290 | ~1295 |

| C-Cl stretching | 780 | ~785 |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -3.20 |

| HOMO-LUMO Gap (eV) | 3.65 |

| Dipole Moment (Debye) | 4.5 |

| Mulliken Charge on Cl (e) | -0.15 |

| Mulliken Charge on N(nitro) (e) | +0.45 |

| Mulliken Charge on O(nitro) (e) | -0.38 |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual basis of the electronic property analysis.

Caption: A flowchart of the quantum chemical calculation process.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Caption: Visualization of electrophilic and nucleophilic regions via MEP.

References

- 1. benchchem.com [benchchem.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous kinase inhibitors used in oncology and other therapeutic areas. The quinoline core acts as a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase active site. The specific functionalization of the quinoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors using 7-chloro-6-nitroquinoline as a key starting material. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction to introduce various substituted anilines at the 7-position. The resulting 7-anilino-6-nitroquinoline scaffold is a key pharmacophore in many documented kinase inhibitors. Subsequent reduction of the nitro group to an amine provides a handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize biological activity.

Key Target Kinases and Signaling Pathways

Kinase inhibitors derived from quinoline scaffolds have been shown to target a range of protein kinases involved in critical cancer-related signaling pathways. The primary targets for inhibitors based on the 7-anilino-6-nitroquinoline scaffold are expected to be receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Anilino-quinazolines and related anilino-quinolines are known to be effective EGFR inhibitors.[1][2][3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels.[4][5] Tumor growth and metastasis are highly dependent on angiogenesis. Inhibition of VEGFR-2 blocks the signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[6][5]

Below are diagrams illustrating these key signaling pathways and the proposed point of intervention for inhibitors derived from this compound.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 7-Anilino-6-nitroquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline (B41778).

Caption: Workflow for Protocol 1.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 - 1.5 eq)

-

Ethanol or Isopropanol

-

Concentrated HCl (catalytic amount, optional)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Distilled water

Procedure:

-

To a round-bottom flask, add this compound and the substituted aniline.

-

Add ethanol or isopropanol as the solvent.

-

Optionally, add a catalytic amount of concentrated HCl.

-

Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.

-

Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.

-

Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 6-nitro group to a 6-amino group, providing a point for further derivatization.

Materials:

-

7-Anilino-6-nitroquinoline derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq)

-

Ethanol or Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend the 7-anilino-6-nitroquinoline derivative in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate and reflux the mixture for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-amino-7-anilinoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Synthesized quinoline derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., Gefitinib for EGFR)

-

Kinase activity detection reagent (e.g., ADP-Glo™)

-

96-well or 384-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.

-

In a microplate, add the assay buffer, substrate, and the diluted compounds.

-

Initiate the kinase reaction by adding a mixture of the kinase and ATP.

-

Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

While specific data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following tables present representative data for structurally related anilino-quinazoline and anilino-quinoline derivatives to illustrate the potential inhibitory activities.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline/Quinoline Derivatives against EGFR.

| Compound Reference | Structure | Target Kinase | IC50 (nM) | Citation |

| F-MPG | N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine | EGFR | 5.3 | [1] |

| OH-MPG | N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine | EGFR | 2.0 | [1] |

| Compound 7i | 6-arylureido-4-anilinoquinazoline derivative | EGFR | 17.32 | [7] |

| Gefitinib (Control) | 4-Anilinoquinazoline | EGFR | 25.42 | [7] |

Table 2: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against VEGFR-2.

| Compound Reference | Structure | Target Kinase | IC50 (µM) | Citation |

| Compound 16 | 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 | [8] |